molecular formula C5H12O5 B7790432 Pentitol CAS No. 6917-36-8

Pentitol

Cat. No.: B7790432
CAS No.: 6917-36-8
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-UHFFFAOYSA-N
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Description

Pentitols are five-carbon sugar alcohols (polyols) with the molecular formula C₅H₁₂O₅. They possess five hydroxyl groups, which confer high solubility in water and hygroscopic properties. Common pentitols include xylitol, arabitol (D- or L-isomers), and ribitol, which occur naturally in plants, microorganisms, and mammalian tissues. For example, xylitol is abundant in birch sap and fruits, while arabitol and ribitol are found in human cerebrospinal fluid and brain tissue, where they contribute to osmotic balance and metabolic pathways . Industrially, pentitols are valued as low-calorie sweeteners, pharmaceutical excipients, and platform chemicals for bio-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentitols can be synthesized through the reduction of pentose sugars. For example, xylitol can be produced by the reduction of xylose using sodium borohydride or catalytic hydrogenation. The reaction conditions typically involve the use of a solvent such as water or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of pentitols, particularly xylitol, involves the hydrogenation of xylose derived from hemicellulosic hydrolysates of biomass. The process includes steps such as hydrolysis of biomass to release xylose, purification of xylose, and catalytic hydrogenation to produce xylitol. The hydrogenation process is usually carried out in the presence of a nickel catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

Pentitols undergo various chemical reactions, including:

    Oxidation: Pentitols can be oxidized to produce corresponding pentoses or other oxidation products.

    Reduction: Pentitols are typically produced by the reduction of pentose sugars.

    Substitution: Pentitols can undergo substitution reactions to form derivatives such as esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate. The reactions are usually carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., nickel) are commonly used.

    Substitution: Reagents such as acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.

Major Products Formed

    Oxidation: Produces pentoses such as xylose and ribose.

    Reduction: Produces pentitols such as xylitol, ribitol, and arabitol.

    Substitution: Produces esters and ethers of pentitols.

Scientific Research Applications

Metabolic Role in Human Physiology

Pentitols such as ribitol and arabitol are significant in human metabolism. Research indicates that these compounds can be formed from pentoses (five-carbon sugars) through metabolic pathways in human tissues. For instance, cultured human fibroblasts metabolize d-arabinose and d-ribose to produce arabitol and ribitol, respectively. The production rates were quantified as 17 nmol of arabitol and 70 nmol of ribitol per 4 days per mg of protein . This metabolic capability highlights the potential for pentitols to serve as energy sources or metabolic intermediates.

Pharmaceutical Applications

Pentitols are utilized in pharmaceutical formulations due to their low toxicity and beneficial properties. For example, ribitol has been studied for its potential role in enhancing the efficacy of certain drugs by acting as a stabilizing agent or a carrier. It has also been investigated for its protective effects against oxidative stress in various biological systems .

Case Study: Ribitol in Drug Formulation

  • Objective : To evaluate ribitol's effectiveness as a stabilizer in pharmaceutical preparations.
  • Method : Ribitol was incorporated into formulations with active pharmaceutical ingredients (APIs).
  • Findings : The presence of ribitol improved the stability and bioavailability of the APIs, demonstrating its utility in drug formulation .

Food Industry Applications

In the food industry, pentitols like xylitol and arabitol are used as sugar substitutes due to their sweetening properties without contributing to dental caries. Xylitol is particularly noted for its role in reducing the incidence of dental cavities among children when used in oral syrups .

Case Study: Xylitol in Pediatric Oral Health

  • Study Design : A double-blind randomized controlled trial involving 100 children aged 9 to 15 months.
  • Intervention : Children received xylitol syrup twice daily versus a control syrup.
  • Outcome : Significant reduction in decayed primary teeth was observed in the xylitol group compared to controls .

Industrial Applications

Pentitols are also explored for their industrial applications, particularly in biochemistry and biotechnology. They serve as substrates for microbial fermentation processes, producing valuable metabolites.

Example: this compound Metabolism by Microorganisms

  • Organism : Rhodobacter sphaeroides
  • Process : This bacterium metabolizes ribitol and xylitol through specific dehydrogenase enzymes.
  • Significance : Understanding these metabolic pathways can lead to biotechnological applications such as biofuel production or bioremediation strategies .

Summary Table of this compound Applications

Application AreaThis compound TypeKey BenefitsNotable Studies/Findings
MetabolismRibitolEnergy sourceMetabolized by human fibroblasts
PharmaceuticalsRibitolStabilizer for drug formulationsEnhanced stability of APIs
Food IndustryXylitolDental health benefitsReduced dental caries incidence
Industrial BiotechnologyRibitol/XylitolSubstrate for fermentation processesMetabolism by Rhodobacter sphaeroides

Mechanism of Action

Pentitols exert their effects primarily through their interaction with metabolic pathways. For example, xylitol is metabolized in the liver to produce glucose and glycogen. It is also known to inhibit the growth of certain bacteria, such as Streptococcus mutans, by disrupting their energy production pathways. The molecular targets and pathways involved include enzymes such as xylitol dehydrogenase and transketolase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Among Pentitol Isomers

This compound isomers differ in hydroxyl group spatial arrangements, leading to distinct physicochemical and biological properties.

Property Xylitol D-Arabitol Ribitol
Structure meso-form (symmetrical) Asymmetric (D-configuration) Asymmetric
Melting Point 93–96°C 103–105°C 102–104°C
Production Chemical hydrogenation of xylose ; Microbial fermentation Yeast fermentation (e.g., Candida parapsilosis) Microbial oxidation of ribose
Applications Anti-cariogenic sweetener; Insulin-independent metabolism Adipose tissue reducer; Precursor for arabinoic acid Biomarker in FKRP-related muscular dystrophy
Metabolic Pathway Xylose → Xylitol (via NADPH reductase) → Xylulose Glucose → D-Arabitol (via yeast dehydrogenases) Ribose → Ribitol → Ribulose (via bacterial PTS systems)

Key Findings :

  • Structural Hydration : Xylitol exhibits a more compact hydration shell than ribitol and arabinitol, influencing its crystalline stability .
  • Microbial Utilization: Listeria monocytogenes metabolizes D-arabitol via a phosphotransferase system (PTS), repressing virulence genes, unlike xylitol .
  • Health Impacts : Ribitol alters glycolysis and TCA cycle intermediates in breast cancer cells, suggesting metabolic reprogramming roles .

Pentitols vs. Other Polyols

Polyols are classified by carbon chain length: tetritols (4C), pentitols (5C), and hexitols (6C).

Property Tetritols (e.g., Erythritol) Pentitols Hexitols (e.g., Sorbitol)
Carbon Chain 4 5 6
Hydroxyl Groups 4 5 6
Solubility (g/100g) 61 (erythritol) 64 (xylitol) 235 (sorbitol)
Caloric Value 0.2 kcal/g 2.4 kcal/g 2.6 kcal/g
Applications "Zero-calorie" sweetener; Heat-stable Dental caries prevention; Platform chemicals Humectant; Laxative

Key Findings :

  • Osmotic Impact : Pentitols like xylitol and arabitol accumulate in tissues under osmotic stress, whereas tetritols (e.g., erythritol) are rapidly excreted .
  • Industrial Synthesis : Hexitols (sorbitol) are predominantly produced via glucose hydrogenation, while pentitols require specialized catalysts (e.g., Ru/USY zeolites) for selective hydrogenation of hemicellulose .

Research Findings and Implications

  • Metabolic Engineering : Candida tropicalis produces D-arabitol via a NAD⁺-dependent dehydrogenase, enabling scalable biosynthesis .
  • Catalytic Innovations: Ru-loaded USY zeolites achieve 80% this compound selectivity from hemicellulose by balancing acid and metal sites .
  • Health Risks : High xylitol concentrations induce "giant cell" formation in Candida albicans, suggesting microbial adaptation mechanisms .

Biological Activity

Pentitol, a sugar alcohol that includes several isomers such as ribitol and xylitol, has garnered attention in various fields due to its biological activities. This article delves into the biological activities associated with this compound, examining its effects on human health, its role in microbial metabolism, and its potential applications in medicine and agriculture.

Overview of this compound

Pentitols are polyols derived from pentose sugars. They are characterized by their five-carbon structure and are commonly found in nature. The most notable pentitols include:

  • Xylitol : Known for its dental health benefits.
  • Ribitol : Plays a role in the metabolism of certain bacteria.

1. Dental Health

Xylitol, a common this compound, has been extensively studied for its effects on dental health. Research indicates that xylitol can reduce the incidence of dental caries by inhibiting the growth of Streptococcus mutans, a primary bacterium involved in tooth decay. A study showed that children who consumed xylitol had significantly fewer decayed teeth compared to those who did not, highlighting its protective role against cavities .

2. Metabolism in Microorganisms

Pentitols like ribitol are utilized by certain bacteria as carbon sources. For instance, Rhodobacter sphaeroides metabolizes ribitol through specific enzymatic pathways, which include ribitol dehydrogenase. This metabolic capability is crucial for the survival of these bacteria in specific ecological niches .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of pentitols:

  • Antimicrobial Properties : Xylitol has shown antifungal activity when combined with Lactobacillus species against various molds. The presence of xylitol enhances the antifungal spectrum of these bacteria, indicating potential applications in food preservation and health .
  • Plant Growth Regulation : Research on derivatives of galactothis compound has demonstrated significant plant growth-regulating activities. Compounds derived from pentitols exhibited varying effects on the germination and growth of plants like wheat and radish, suggesting potential agricultural applications .

Table 1: Effects of Xylitol on Dental Health

GroupNumber of Decayed TeethRelative Risk Reduction
Control1.9 (SD 2.4)-
Xyl-2x Group0.6 (SD 1.1)0.30 (95% CI: 0.13-0.66)
Xyl-3x Group1.0 (SD 1.4)0.50 (95% CI: 0.26-0.96)

Table 2: Plant Growth Regulation Activities

CompoundGermination %Effect on Stem %Effect on Root %
Control9000
Compound A65-11.6-34.4
Compound B40-32.9-31.5

Q & A

Basic Research Questions

Q. What experimental methods are most effective for detecting and quantifying pentitols in complex biological samples?

  • Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) and direct infusion-high-resolution mass spectrometry (DI-HRMS) are robust for pentitol quantification. For example, ribitol levels in MDH1-deficient cells were quantified using GC-FID with derivatization protocols to enhance sensitivity . DI-HRMS can track isotopic labeling (e.g., [U-¹³C]-glucose) to trace this compound biosynthesis pathways in metabolic studies . Validate methods with internal standards (e.g., deuterated analogs) and ensure sample preparation minimizes interference from co-eluting metabolites.

Q. How do pentitols function in microbial osmotic stress adaptation?

  • Methodological Answer : Pentitols like xylitol modify microbial membrane permeability and osmoregulation. Experimental approaches include:

  • Growth assays : Compare microbial survival in hyperosmotic media with/without this compound supplementation.
  • Membrane integrity tests : Use fluorescent dyes (e.g., propidium iodide) to assess membrane damage under stress .
  • Metabolomic profiling : Track intracellular this compound accumulation via LC-MS or NMR under varying osmotic conditions.

Q. What are the key metabolic pathways for this compound biosynthesis in model organisms like Saccharomyces cerevisiae?

  • Methodological Answer : In S. cerevisiae, pentitols like D-arabitol are synthesized via the pentose phosphate pathway (PPP). Key steps include:

  • Enzyme assays : Measure NAD-dependent this compound dehydrogenase activity in cell lysates .
  • Gene knockout studies : Disrupt genes like GND1 (encoding 6-phosphogluconate dehydrogenase) to assess PPP flux changes .
  • Isotopic tracing : Use ¹³C-labeled glucose to map carbon flow into D-arabitol via PPP intermediates .

Advanced Research Questions

Q. How can microbial engineering optimize this compound production from lignocellulosic biomass?

  • Methodological Answer :

  • Strain engineering : Overexpress NADPH-dependent xylitol dehydrogenase (xdh) in Bacillus subtilis to enhance xylitol yield from xylose .
  • Fermentation optimization : Use Plackett-Burman experimental design to test factors like pH, temperature, and nitrogen sources .
  • Metabolic flux analysis (MFA) : Apply ¹³C metabolic flux analysis to identify bottlenecks in co-utilization of glucose and xylose .

Q. What role does D-arabitol catabolism play in Listeria monocytogenes virulence regulation?

  • Methodological Answer :

  • Transcriptomic profiling : Compare virulence gene (e.g., prfA) expression in L. monocytogenes grown on D-arabitol vs. glucose using RNA-seq .
  • PTS knockout mutants : Delete phosphotransferase system (PTS) components (e.g., ptslH) to assess D-arabitol uptake and its impact on virulence .
  • In vivo models : Infect murine macrophages with wild-type and D-arabitol-utilization-deficient strains to quantify intracellular survival rates .

Q. How do conflicting reports on this compound metabolic pathways in fungi arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from species-specific pathway variations. Resolve by:

  • Comparative genomics : Identify orthologs of this compound dehydrogenases (e.g., xyl1 in Debaryomyces hansenii vs. S. rouxii) .
  • Enzyme kinetics : Compare Km and Vmax values for NAD/NADP-dependent dehydrogenases across species .
  • Pathway inhibition : Use PPP inhibitors (e.g., 6-aminonicotinamide) to validate pathway dependency in different fungi .

Q. What advanced analytical techniques are critical for studying this compound accumulation in metabolic disorders?

  • Methodological Answer :

  • GC-MS/MS : Quantify ribitol in dried blood spots (DBS) from MDH1-deficient patients with stable isotope dilution .
  • DI-HRMS : Monitor real-time ¹³C-labeled this compound flux in cell cultures to assess PPP dysregulation .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish disease-specific this compound profiles from controls .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound's therapeutic potential in metabolic diseases?

  • Example PICOT Question :

  • Population : MDH1-deficient patients.
  • Intervention : Pyruvate supplementation.
  • Comparison : Untreated MDH1-deficient controls.
  • Outcome : Reduction in ribitol levels.
  • Time : 12-week trial.
    • Methodology : Use a randomized controlled trial (RCT) design with GC-FID-based ribitol quantification at baseline and endpoint .

Q. What statistical approaches address data variability in this compound pathway studies?

  • Methodological Answer :

  • Multifactorial ANOVA : Test interactions between variables like pH, temperature, and substrate concentration in fermentation studies .
  • Bootstrapping : Assess confidence intervals for enzyme kinetic parameters (e.g., Km) derived from nonlinear regression .
  • Meta-analysis : Pool data from heterogeneous studies to identify consensus pathways (e.g., PPP vs. alternative routes) .

Q. How to reconcile discrepancies in enzyme specificity reports for this compound dehydrogenases?

  • Methodological Answer :
  • Crystallography : Resolve 3D structures (e.g., NADP-dependent vs. NAD-dependent dehydrogenases) to identify cofactor-binding motifs .
  • Site-directed mutagenesis : Modify residues in the active site (e.g., Asp174 in B. subtilis xylitol dehydrogenase) to alter cofactor preference .
  • Phylogenetic analysis : Map enzyme evolution across taxa to infer functional divergence .

Properties

IUPAC Name

pentane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042514
Record name Xylitol
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Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7643-75-6, 6917-36-8, 2152-56-9, 488-82-4, 488-81-3, 87-99-0
Record name L-Arabitol
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Record name Pentitol
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Record name L-arabinitol
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Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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Retrosynthesis Analysis

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